molecular formula C11H19ClN2O B2533087 3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole CAS No. 1856084-37-1

3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole

Cat. No.: B2533087
CAS No.: 1856084-37-1
M. Wt: 230.74
InChI Key: GXMLUGJBSOMOQU-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of sec-butoxymethyl and isopropyl groups, along with a chlorine atom, adds to its distinctiveness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1-isopropyl-1H-pyrazole with sec-butoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the sec-butoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-chloro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-5-9(4)15-7-11-10(12)6-14(13-11)8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMLUGJBSOMOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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